3-Fluoro-5-iodo-4-methoxybenzamide
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Overview
Description
3-Fluoro-5-iodo-4-methoxybenzamide is an organic compound with the molecular formula C8H7FINO2 and a molecular weight of 295.05 g/mol It is a derivative of benzamide, featuring fluorine, iodine, and methoxy functional groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-iodo-4-methoxybenzamide typically involves multi-step organic reactions. One common method includes the iodination of 3-fluoro-4-methoxybenzoic acid, followed by the conversion of the acid to the corresponding amide. The reaction conditions often involve the use of iodine and a suitable oxidizing agent for the iodination step, and subsequent amidation using ammonia or an amine source .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-iodo-4-methoxybenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of iodine makes it suitable for coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3-fluoro-5-azido-4-methoxybenzamide, while a Suzuki coupling reaction could produce a biaryl derivative .
Scientific Research Applications
3-Fluoro-5-iodo-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-iodo-4-methoxybenzamide involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, which influences the compound’s binding affinity to proteins and enzymes. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxybenzoic acid: A precursor in the synthesis of 3-Fluoro-5-iodo-4-methoxybenzamide, used in medicinal chemistry.
3-Fluoro-5-iodo-4-methoxybenzoic acid: Another derivative with similar functional groups but different reactivity.
4-Fluoro-3-iodoanisole: Shares the fluorine and iodine substituents but lacks the amide group.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorine and iodine allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C8H7FINO2 |
---|---|
Molecular Weight |
295.05 g/mol |
IUPAC Name |
3-fluoro-5-iodo-4-methoxybenzamide |
InChI |
InChI=1S/C8H7FINO2/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H2,11,12) |
InChI Key |
UZDINKCJMPUWHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1I)C(=O)N)F |
Origin of Product |
United States |
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